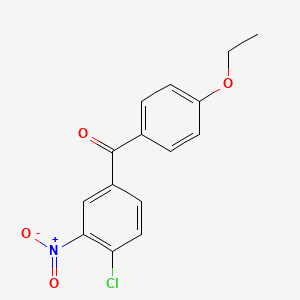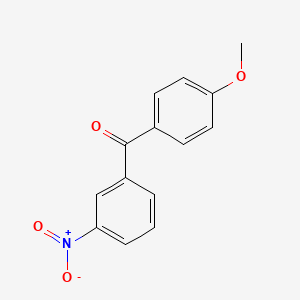![molecular formula C18H17BrN4OS B5749589 N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5749589.png)
N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, also known as BBTAH, is a chemical compound with potential applications in scientific research.
作用机制
The mechanism of action of N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is not fully understood, but it is believed to involve the chelation of zinc ions. N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to selectively bind to zinc ions, forming a stable complex that can be detected using fluorescence spectroscopy. This property makes N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide useful for the detection of zinc ions in biological systems.
Biochemical and Physiological Effects:
N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases. It has also been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. However, further research is needed to fully understand the biochemical and physiological effects of N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide.
实验室实验的优点和局限性
One advantage of N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is its fluorescence properties, which make it useful for the detection of zinc ions in biological systems. Additionally, N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to have potential anti-cancer and antioxidant properties, which may make it useful in the development of new treatments for these diseases. However, the limitations of N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for research on N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide. One area of interest is the development of new fluorescent probes for the detection of zinc ions in biological systems. Another area of interest is the investigation of N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide's potential as an anti-cancer agent and antioxidant. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide and its potential applications in the treatment of neurodegenerative diseases.
合成方法
N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide can be synthesized through a condensation reaction between 2-bromobenzaldehyde and 2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid with a melting point of approximately 234°C.
科学研究应用
N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been used in scientific research as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, N'-(2-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been studied for its antioxidant properties and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS/c1-2-23-16-10-6-5-9-15(16)21-18(23)25-12-17(24)22-20-11-13-7-3-4-8-14(13)19/h3-11H,2,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQBVVHQWYKTNW-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5749524.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5749543.png)
![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)

![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5749563.png)
![6-(4-tert-butylphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5749600.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5749601.png)

![methyl {3-[(2-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B5749604.png)

![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5749616.png)

![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)